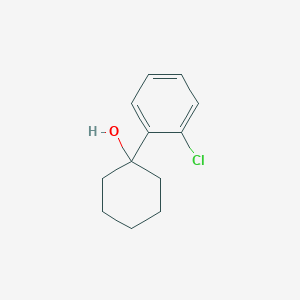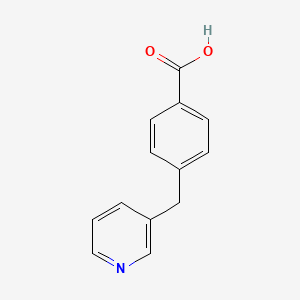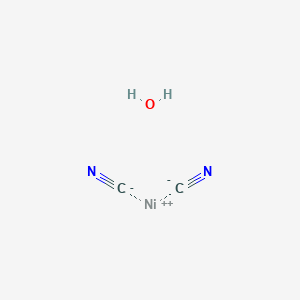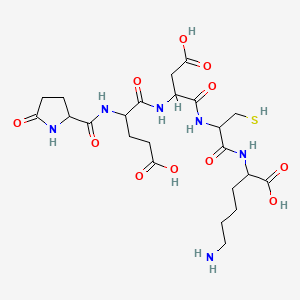
Pregnenediol Sulfate Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnenediol Sulfate Sodium is a steroid metabolite derived from pregnenolone. It is a sulfated steroid, meaning it has undergone a sulfation process, which is a phase II metabolism reaction. This compound is known for its role as a neurosteroid, modulating various ion channels, transporters, and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnenediol Sulfate Sodium is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation process involves the addition of a sulfate group to the pregnenolone molecule, typically using sulfotransferase enzymes and 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and ensure the compound meets the required standards for pharmaceutical or research use .
Chemical Reactions Analysis
Types of Reactions
Pregnenediol Sulfate Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized steroids, while reduction can produce reduced steroids. Substitution reactions can result in a variety of substituted steroid derivatives .
Scientific Research Applications
Pregnenediol Sulfate Sodium has a wide range of scientific research applications, including:
Mechanism of Action
Pregnenediol Sulfate Sodium exerts its effects by modulating various ion channels, transporters, and enzymes. It acts as a negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . Additionally, it interacts with other receptors and ion channels, influencing neuronal activity and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone Sulfate: A closely related steroid that is also a sulfated derivative of pregnenolone.
Dehydroepiandrosterone Sulfate (DHEA-S): Another sulfated steroid that shares similar properties and functions.
Uniqueness
Pregnenediol Sulfate Sodium is unique due to its specific sulfation pattern and its distinct effects on ion channels and receptors. While similar compounds like Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate share some properties, this compound has unique interactions and effects that make it valuable for specific research and therapeutic applications .
Properties
Molecular Formula |
C21H33NaO5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
sodium;[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
JLKPXOMJAHGBHE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)


![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)

